Cas no 107549-68-8 (3(2H)-Pyridazinone,6,6'-(1,4-phenylene)bis[5-methyl-)

3(2H)-Pyridazinone,6,6'-(1,4-phenylene)bis[5-methyl- structure
107549-68-8 structure
Product Name:3(2H)-Pyridazinone,6,6'-(1,4-phenylene)bis[5-methyl-
CAS No:107549-68-8
MF:C14H10N4O2
MW:266.25480222702
CID:192400
PubChem ID:147120
Update Time:2025-04-19

3(2H)-Pyridazinone,6,6'-(1,4-phenylene)bis[5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,4-bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene
    • 3-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-1H-pyridazin-6-one
    • 1,4-bis(4-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzene
    • 1,4-bis(5-methyl-3-oxo-2,3-dihydropyridazin-6-yl)benzene
    • 1,4-Bodpb
    • AC1L3UIW
    • ACMC-1C6WW
    • AG-D-23153
    • CHEMBL50108
    • CTK4A5487
    • SureCN3452908
    • 107549-68-8
    • DTXSID50148082
    • 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene
    • SCHEMBL3452908
    • 3(2H)-Pyridazinone,6,6'-(1,4-phenylene)bis[5-methyl-
    • Inchi: 1S/C14H10N4O2/c19-13-7-5-11(15-17-13)9-1-2-10(4-3-9)12-6-8-14(20)18-16-12/h1-8H,(H,17,19)(H,18,20)
    • InChI Key: MTPSKWYBRGLEBS-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C2C=CC(C3C=CC(NN=3)=O)=CC=2)=NN1

Computed Properties

  • Exact Mass: 266.0805
  • Monoisotopic Mass: 266.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 82.9Ų

Experimental Properties

  • Density: 1.43
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.718
  • PSA: 92.02
  • LogP: 2.01180
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